molecular formula C16H11N5O2S B13372382 3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372382
M. Wt: 337.4 g/mol
InChI Key: JCFADVVPEQZJGD-UHFFFAOYSA-N
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Description

3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of benzofuran, oxazole, triazole, and thiadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the benzofuran and oxazole rings, followed by the construction of the triazole and thiadiazole moieties. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate ring closure and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Addition of hydrogen or removal of oxygen to form reduced products.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-benzofuran-2-yl derivatives: Compounds with similar benzofuran structures but different substituents.

    5-Methyl-1,2-oxazole derivatives: Compounds with similar oxazole structures but different substituents.

    Triazolo[3,4-b][1,3,4]thiadiazole derivatives: Compounds with similar triazole and thiadiazole structures but different substituents.

Uniqueness

3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11N5O2S

Molecular Weight

337.4 g/mol

IUPAC Name

5-methyl-3-[3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole

InChI

InChI=1S/C16H11N5O2S/c1-8-7-11(20-23-8)15-19-21-14(17-18-16(21)24-15)13-9(2)10-5-3-4-6-12(10)22-13/h3-7H,1-2H3

InChI Key

JCFADVVPEQZJGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=C(C5=CC=CC=C5O4)C

Origin of Product

United States

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